molecular formula C11H17NO B3256507 1-(Benzylamino)butan-2-ol CAS No. 27159-33-7

1-(Benzylamino)butan-2-ol

Cat. No. B3256507
Key on ui cas rn: 27159-33-7
M. Wt: 179.26 g/mol
InChI Key: XHIGQRPMBZIQLS-UHFFFAOYSA-N
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Patent
US08658641B2

Procedure details

To a solution of benzylamine (29.65 g, 277.0 mmol) in ethanol (40 mL) was added 1,2-epoxybutane (4 g, 55.47 mmol) and the mixture was heated to 150° C. for 2 h in a autoclave. It was concentrated and distilled at 140-150° C./2 mm Hg to give product as color less liquid, which slowly crystallizes at room temperature after 2 days. Yield: 8.5 g (85%)
Quantity
29.65 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[O:9]1[CH:11]([CH2:12][CH3:13])[CH2:10]1>C(O)C>[CH2:1]([NH:8][CH2:10][CH:11]([OH:9])[CH2:12][CH3:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
29.65 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
4 g
Type
reactant
Smiles
O1CC1CC
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
It was concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled at 140-150° C./2 mm Hg
CUSTOM
Type
CUSTOM
Details
to give product as color less liquid, which
CUSTOM
Type
CUSTOM
Details
slowly crystallizes at room temperature after 2 days
Duration
2 d

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)NCC(CC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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